4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl-

B-Raf V600E inhibitor kinase selectivity quinazoline SAR

Avoid confounding tubulin-disrupting activity in oncological kinase programs. 4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- (CAS 827031-32-3) serves as a selective B-Raf V600E inhibitor tool compound, enabling clean discrimination between MAPK pathway suppression and microtubule-mediated cytotoxicity. Key differentiation factors: - >10-fold kinase selectivity advantage over the 4-methoxyphenyl analog (Verubulin, MPC-6827), ensuring that antiproliferative readouts map specifically to B-Raf V600E inhibition. - ~0.7 log unit cLogP reduction and >1.5-unit Ligand Lipophilic Efficiency (LLE) gain versus carbocyclic analogs, providing a matched-pair reference for ADMET optimization. - Intermediate aqueous solubility (15-25 µM), representative of typical kinase inhibitor candidates, facilitates reliable cell-free assay buffer optimization. - Minimal tubulin interaction at sub-µM concentrations makes it a clean positive control for caspase-3/7 activation without mitotic arrest interference. Supplied with Certificate of Analysis; ready for immediate dispatch.

Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
CAS No. 827031-32-3
Cat. No. B11848071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl-
CAS827031-32-3
Molecular FormulaC16H16N4O
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=N1)N(C)C3=CN=C(C=C3)OC
InChIInChI=1S/C16H16N4O/c1-11-18-14-7-5-4-6-13(14)16(19-11)20(2)12-8-9-15(21-3)17-10-12/h4-10H,1-3H3
InChIKeyJTGWDXMHVGTWEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridinyl-Quinazolinamine Derivative Overview


4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- (CAS 827031-32-3) is a synthetic quinazoline derivative belonging to a class of small-molecule kinase inhibitors. Its core structure comprises a 2-methylquinazolin-4-amine scaffold substituted on the exocyclic amine with a 6-methoxy-3-pyridinyl moiety, endowing it with distinctive hydrogen-bond acceptor and donor patterns compared to phenyl-substituted analogs. The compound is referenced in patents covering pyridinylquinazolinamine B-Raf inhibitors [1] and related quinazoline derivatives explored for proliferative disease indications [2], confirming its role as a targeted research tool in oncological kinase programs.

Target

B-Raf kinase inhibition studies; kinase-targeted probe development

Binding

Pyridinyl hinge-region hydrogen-bond pattern distinct from phenyl analogs

Differentiation

Selectivity profile shifts away from tubulin-disrupting chemotypes like Verubulin

Risks of Phenyl-for-Pyridinyl Substitution


Simple substitution of the 6-methoxy-3-pyridinyl group with a 4-methoxyphenyl or unsubstituted phenyl ring—as seen in closely related analogs like Verubulin (MPC-6827, CAS 827031-83-4)—can profoundly alter kinase selectivity, intracellular distribution, and off-target profiles. The distal pyridine nitrogen introduces a hydrogen-bond acceptor that participates in critical hinge-region interactions within the kinase ATP-binding pocket, while simultaneously reducing lipophilicity (clogP shift) relative to carbocyclic analogs [1]. A published structure-activity relationship (SAR) study on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated that phenyl-to-heteroaryl morphing can swing B-Raf V600E IC50 values by >10-fold and induce differential apoptosis induction potency [2]. Consequently, interchange without re-evaluating target engagement and functional efficacy is scientifically unsafe and may yield irreproducible results in kinase inhibitor discovery programs.

Phenyl-for-pyridinyl substitution may remove a critical hinge-binding hydrogen bond, altering kinase selectivity.

Verubulin-type phenyl analogs introduce strong tubulin depolymerization, confounding kinase-dependent apoptosis readouts.

Higher lipophilicity in phenyl analogs may increase off-target binding and reduce assay signal clarity.

Quantitative Differentiation vs. Structural Analogs


B-Raf V600E Kinase Inhibition Potency

The pyridinyl nitrogen in 4-Quinazolinamine, N-(6-methoxy-3-pyridinyl)-N,2-dimethyl- acts as a critical hinge-binding contact in the B-Raf kinase pocket. In a patent-defined B-Raf V600E biochemical assay, pyridinylquinazolinamines with the 6-methoxy-3-pyridinyl substitution pattern achieved IC50 values below 100 nM, whereas the corresponding 4-methoxyphenyl analog (Verubulin free base) showed >10-fold weaker B-Raf inhibition under identical conditions [1]. This potency advantage is attributed to a direct hydrogen bond between the pyridine nitrogen and the backbone NH of Cys532 in the hinge region, absent in the carbocyclic comparator.

B-Raf V600E IC50
Head-to-head
IC50 < 100 nM
≥10-fold shift vs Verubulin
Supports B-Raf selectivity context
Biochemical assay, ATP at Km
B-Raf V600E inhibitor kinase selectivity quinazoline SAR

Lipophilicity and Ligand Efficiency

Replacing the 4-methoxyphenyl group (Verubulin core) with a 6-methoxy-3-pyridinyl ring introduces a pyridine nitrogen that reduces calculated logP by approximately 0.5–0.8 log units compared to the carbo-aromatic analog [1]. Using ChemAxon-based predictions validated against experimentally measured logD7.4 of related quinazoline pairs, the target compound falls in a lower lipophilicity range that correlates with reduced plasma protein binding and lower promiscuity scores in Cerep-type off-target panels [2]. This shift improves the ligand efficiency index (BEI) for B-Raf inhibition, translating comparable or superior affinity at lower lipophilicity.

Lipophilic Efficiency
Class-level
clogP ≈ 3.2
ΔLLE ≥ 1.5 units
Supports ligand-efficiency profiling
In silico; verify experimentally
ligand efficiency lipophilicity drug-likeness clogP

Aqueous Solubility Advantage

Pyridinyl-containing quinazoline-4-amines typically exhibit 2- to 3-fold higher thermodynamic solubility at pH 7.4 relative to their phenyl counterparts, a trend reproduced across multiple matched pairs in the B-Raf inhibitor patent series [1]. For the target compound, equilibrium solubility measured via shake-flask UV/LC-MS is anticipated in the 15–25 µM range at pH 7.4, compared to 5–10 µM for N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine under the same conditions [1]. This solubility differential reduces the risk of compound precipitation at the 10 µM screening concentration commonly used in cell-based kinase target engagement assays, thereby minimizing false-negative rates originating from non-saturating target occupancy.

Aqueous Solubility
Class-level
15–25 µM at pH 7.4
2- to 3-fold over phenyl
Supports assay solubility range
Shake-flask; confirm for lot
aqueous solubility kinase inhibitor assay interference precipitation

Microtubule Disruption Profile vs. Verubulin

While Verubulin (N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine) exerts anticancer activity primarily through tubulin polymerization inhibition, published SAR indicates that replacement of the 4-methoxyphenyl with a 6-methoxy-3-pyridinyl group reduces tubulin-binding affinity, shifting the cellular mechanism away from microtubule disruption and toward kinase-mediated apoptosis [1][2]. In HCT-116 colorectal carcinoma cells, the pyridinyl analog triggers caspase-3/7 activation at concentrations where tubulin fiber morphology remains intact, whereas the phenyl analog induces extensive microtubule depolymerization and mitotic arrest at equimolar concentrations [1]. This mechanistic bifurcation makes the compounds pharmacologically non-interchangeable in cancer cell models.

Mechanism of Action
Context-dependent
Target
Minimal tubulin binding at ≤1 µM; caspase-3/7 activation EC50 < 500 nM
Verubulin
Strong tubulin inhibitor IC50 1.5–3.0 nM; mitotic arrest at 10–30 nM
Supports mechanism deconvolution
Cross-study; validate in cell panel
microtubule polymerization inhibitor mitotic arrest cytotoxicity Verubulin

Preferred Research Applications


B-Raf V600E Selective Probe

Employ the compound as a selective B-Raf V600E inhibitor tool compound in cellular models where Verubulin's tubulin-disrupting activity confounds antiproliferative readouts. Its >10-fold kinase selectivity advantage over the phenyl analog ensures that observed growth inhibition maps to MAPK pathway suppression rather than microtubule catastrophe [1].

Matched-Pair Lipophilic Efficiency Studies

Utilize the pyridinyl substitution as a matched-pair reference for quantifying the impact of heteroaryl versus carboaryl groups on ligand efficiency metrics. The ~0.7 log unit clogP reduction and >1.5-unit LLE gain provide a well-defined chemical handle for optimizing ADMET properties in lead optimization campaigns [1].

Apoptosis vs. Mitosis Deconvolution

Pair this compound with Verubulin in side-by-side caspase activation and tubulin immunohistochemistry assays to discriminate between kinase-dependent apoptosis and microtubule-mediated cell death. The compound's minimal tubulin interaction at sub-micromolar concentrations makes it a clean positive control for caspase-3/7 activation without mitotic arrest interference [1][2].

Solubility-Limited Assay Optimization

Use the compound as a reference standard for optimizing cell-free kinase assay buffer conditions (e.g., detergent and carrier protein concentrations) owing to its intermediate aqueous solubility profile (15–25 µM), which is more representative of typical kinase inhibitor candidates than the poorly soluble phenyl analog [1].

Application
Selection Property
Validation Focus
B-Raf pathway inhibition studies
Kinase selectivity profile
MAPK pathway response endpoints
Ligand efficiency SAR studies
Pyridinyl substitution effect on lipophilicity
Lipophilic ligand efficiency optimization
Mechanism of action deconvolution
Minimal tubulin interaction
Caspase-3/7 activation vs tubulin staining
Assay buffer optimization
Intermediate aqueous solubility profile
Precipitation risk mitigation in cell-free assays
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